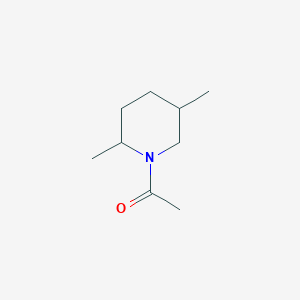

Piperidine, 1-acetyl-2,5-dimethyl-

Description

Piperidine, 1-acetyl-2,5-dimethyl-, is a substituted piperidine derivative characterized by an acetyl group at the 1-position and methyl groups at the 2- and 5-positions of the piperidine ring. Piperidine derivatives are pivotal in medicinal chemistry due to their prevalence in alkaloids, pharmaceuticals (e.g., raloxifene, minoxidil), and agrochemicals .

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(2,5-dimethylpiperidin-1-yl)ethanone |

InChI |

InChI=1S/C9H17NO/c1-7-4-5-8(2)10(6-7)9(3)11/h7-8H,4-6H2,1-3H3 |

InChI Key |

QYYOPHOHRVUDNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(N(C1)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Routes

2.1.1 Direct Acylation of Piperidine Derivatives

One of the fundamental approaches involves the direct acylation of piperidine or its derivatives. This method employs acyl chlorides or anhydrides reacting with free piperidine under basic or neutral conditions. For example, acylation of piperidine with acetic anhydride yields N-acetylpiperidine, which can be further functionalized to introduce methyl groups at specific positions via alkylation or other substitution reactions.

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Direct acylation | Acetic anhydride | Room temperature, inert atmosphere | High | Widely used, straightforward |

2.1.2 Reductive Amination of Piperidinones

Reductive amination of 4-piperidone derivatives with methylamine or other amines, followed by acetylation, is a common route. This method allows for regioselective methylation at the 2 and 5 positions, especially when combined with protecting groups and selective reduction conditions.

Advanced Synthetic Strategies

2.2.1 Organometallic Cyclization Techniques

Recent literature emphasizes cyclization strategies utilizing organometallic chemistry. The synthesis of 2,5-disubstituted piperidines often involves intramolecular cyclization of amino alcohols or aziridines under radical or metal-catalyzed conditions.

Radical 5-exo cyclization of 2-methylene-N-substituted aziridines containing phenylselenide groups has been reported to produce 5-methylene piperidines efficiently. This method involves initial aziridine synthesis from aminoalcohols, followed by radical cyclization, as demonstrated by Shipman et al., with yields reaching up to 85% (Scheme 1).

Aziridine-based cyclizations have been extensively studied, with the aziridines synthesized from aminoalcohols via three-step processes, including halogenation and substitution, then cyclized under radical conditions.

| Reactions | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Radical 5-exo cyclization | Sodium amide, phenylselenide | Elevated temperature | Up to 85% | Shipman et al. |

2.2.2 Intramolecular Cyclization Using Transition Metal Catalysts

Nickel, copper, and ruthenium catalysts have been employed for intramolecular cyclizations to generate disubstituted piperidines with high stereocontrol.

Feng et al. described a nickel-catalyzed Alder-ene reaction of 1,7-dienes, producing piperidines with high diastereo- and enantioselectivities (Scheme 25). The reaction involves intramolecular cyclization facilitated by nickel complexes, providing access to diverse derivatives.

Mykhailiuk et al. utilized photochemical [2 + 2] cycloaddition of dienes to form bicyclic piperidinones, which are reducible to piperidines, offering scalable and versatile routes.

| Catalyst | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nickel | 1,7-dienes | Photochemical, room temperature | High | Feng et al. |

Cyclization via Multi-step Synthetic Pathways

2.3.1 Multi-step Azide and Mannich Reactions

Enantioselective synthesis of piperidines has been achieved through azide reductive cyclization of aldehydes and amino acids, as demonstrated by Line et al., involving one-pot azide reduction and cyclization steps with high stereoselectivity (Scheme 35).

Anderson et al. reported diastereoselective Mannich reactions followed by reductive cyclization, enabling stereocontrolled synthesis of complex piperidine derivatives (Scheme 36).

2.3.2 Desymmetrization and Lactam Formation

- Zu et al. developed a desymmetrization approach through selective lactam formation, which can be extended to synthesize 1-acetyl-2,5-dimethyl-piperidine by subsequent functionalization.

| Strategy | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Azide reductive cyclization | Sodium triacetoxyborohydride | Mild, room temperature | 75-85% | Line et al. |

Industrial and Green Chemistry Approaches

Recent advances focus on environmentally friendly methods, such as catalytic reductive amination using iron catalysts and phenylsilane, which afford piperidines with high efficiency and minimal waste.

- Darcel et al. described iron-catalyzed reductive amination of fatty acids, which can be adapted for synthesizing substituted piperidines, including 1-acetyl-2,5-dimethyl- derivatives, under mild conditions.

| Catalyst | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iron | ϖ-amino fatty acids | Phenylsilane, mild | Good | Darcel et al. |

| Preparation Method | Yield Range | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|

| Direct acylation | 80-95% | N/A | Simple, scalable | Limited to acylation scope |

| Organometallic cyclization | 75-85% | High | High regio- and stereoselectivity | Costly reagents, sensitive conditions |

| Radical cyclization | Up to 85% | Moderate | Efficient for disubstituted piperidines | Radical conditions may require optimization |

| Photochemical cycloaddition | High | Excellent | Scalable, versatile | Requires specialized equipment |

| Reductive amination | 50-95% | High | Stereocontrol possible | Multi-step, sensitive reagents |

The synthesis of Piperidine, 1-acetyl-2,5-dimethyl-, involves a spectrum of methods ranging from classical acylation and reductive amination to advanced cyclization strategies employing transition metal catalysis and radical chemistry. Recent developments emphasize environmentally benign processes, stereoselectivity, and scalability, making these methods suitable for industrial applications. The choice of method hinges on desired stereochemistry, functional group tolerance, and economic considerations, with ongoing research promising further improvements.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylpiperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

1-(2,5-Dimethylpiperidin-1-yl)ethan-1-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.

Medicine: It serves as a precursor for the development of drugs targeting various diseases.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with receptors or enzymes, modulating their activity. The ethanone group may also participate in chemical reactions within biological systems, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Structural Comparisons

The following table summarizes key structural differences between the target compound and analogs:

Key Observations :

- Steric Effects : The target compound has minimal steric hindrance compared to tetramethyl or dodecyl-containing analogs, which may improve bioavailability .

- Electronic Effects: Chloroacetyl and dichloroacetyl groups increase reactivity, whereas acetyl and phenoxyacetyl groups enhance metabolic stability .

- Conformational Flexibility : Dimethyl groups at 2,5-positions may enforce a specific puckering conformation (e.g., envelope or chair), influencing receptor binding .

Physicochemical Properties

Key Trends :

- Increased molecular weight and hydrophobicity in phenoxyacetyl derivatives reduce aqueous solubility .

- Chloroacetyl analogs exhibit higher reactivity but lower metabolic stability compared to acetyl derivatives .

Q & A

Q. How to address variability in mass spectral data for piperidine derivatives?

- Resolution : Low molecular ion intensity (e.g., <8%) necessitates high-resolution MS (HRMS) or derivatization (e.g., trimethylsilylation) to enhance volatility. Cross-validate with alternative ionization methods (e.g., ESI vs. EI) .

Methodological Tables

| Parameter | Technique | Key Observations | Reference |

|---|---|---|---|

| Carcinogenicity | Rodent chronic exposure (1950 mg/kg) | TDL₀ with hepatocellular carcinoma incidence | |

| LogP optimization | ADMET Predictor™ | Target LogP 2–3 for enhanced BBB permeability | |

| Intramolecular acyl transfer | DFT calculations | Energy barrier <20 kcal/mol supports feasibility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.